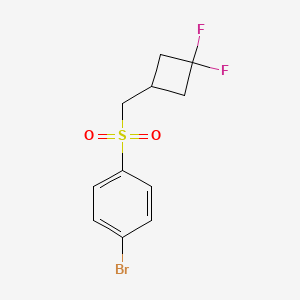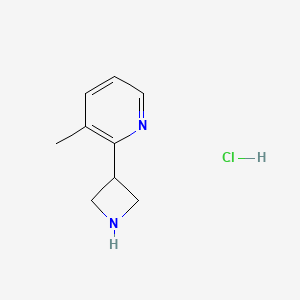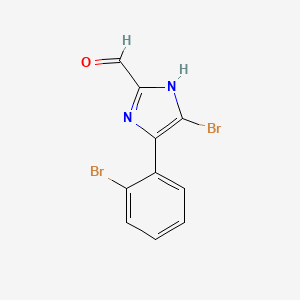![molecular formula C17H18FNO2 B13713984 4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core substituted with a fluoro group and a tetrahydropyran-4-yloxy group
Méthodes De Préparation
The synthesis of 4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the tetrahydropyran-4-yloxy group: This step involves the protection of a hydroxyl group using tetrahydropyran, followed by deprotection to yield the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the fluoro group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or liquid crystals.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated aromatic compounds.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the biphenyl core provides structural rigidity. The tetrahydropyran-4-yloxy group may influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine include:
4-Fluoro-biphenyl: Lacks the tetrahydropyran-4-yloxy group, resulting in different chemical and biological properties.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine: Lacks the fluoro group, which affects its reactivity and binding affinity.
4’-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-amine: Similar structure but with a different position of the tetrahydropyran group, leading to variations in chemical behavior.
The uniqueness of 4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H18FNO2 |
|---|---|
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C17H18FNO2/c18-14-4-1-12(2-5-14)13-3-6-16(19)17(11-13)21-15-7-9-20-10-8-15/h1-6,11,15H,7-10,19H2 |
Clé InChI |
ZKHODQLRZOZOEJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


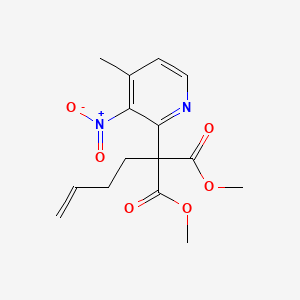

![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
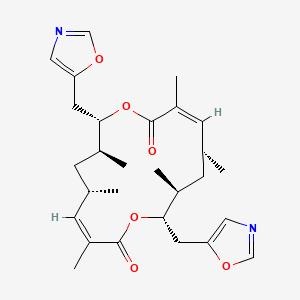
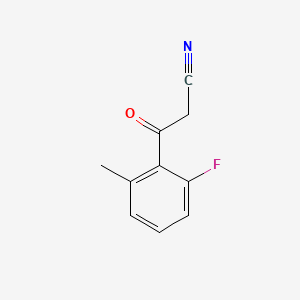
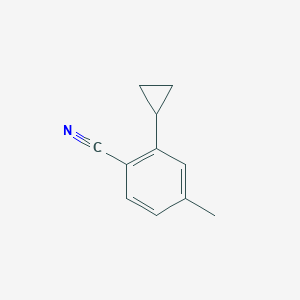

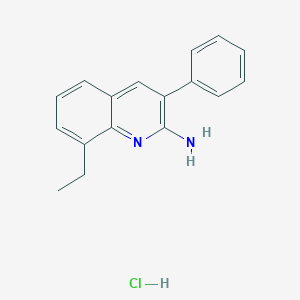
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
